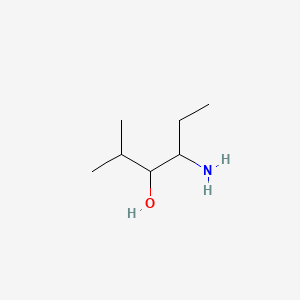

4-amino-2-methylhexan-3-ol

Description

Structure

3D Structure

Properties

CAS No. |

63765-80-0 |

|---|---|

Molecular Formula |

C7H17NO |

Molecular Weight |

131.22 g/mol |

IUPAC Name |

4-amino-2-methylhexan-3-ol |

InChI |

InChI=1S/C7H17NO/c1-4-6(8)7(9)5(2)3/h5-7,9H,4,8H2,1-3H3 |

InChI Key |

KHRLRJPSKWLLPI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C(C)C)O)N |

Origin of Product |

United States |

Stereochemical Complexity and Isomeric Characterization

Fundamental Principles of Stereoisomerism in Branched Amino Alcohols

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. minia.edu.eg This phenomenon is particularly relevant in branched amino alcohols like 4-amino-2-methylhexan-3-ol due to the presence of chirality centers. A chirality center, or chiral carbon, is a tetrahedral carbon atom bonded to four different groups. minia.edu.eg

The presence of one or more chirality centers renders a molecule chiral, meaning it is non-superimposable on its mirror image. minia.edu.eg These non-superimposable mirror images are known as enantiomers. Molecules with multiple chiral centers can also exist as diastereomers, which are stereoisomers that are not mirror images of each other. minia.edu.eg

The compound this compound possesses two chiral centers at carbon atoms C3 and C4, where the hydroxyl (-OH) and amino (-NH2) groups are attached, respectively. The number of possible stereoisomers for a molecule with 'n' chiral centers can be predicted by the 2^n rule. For this compound, with n=2, there are 2^2 = 4 possible stereoisomers. minia.edu.eg

The relative configuration between adjacent chiral centers is often described using the prefixes erythro/threo or syn/anti. In a Fischer projection, if the two main substituents are on the same side, the diastereomer is termed erythro (or syn). If they are on opposite sides, it is termed threo (or anti). minia.edu.eg These descriptors are crucial for distinguishing between diastereomeric pairs.

Elucidation of Enantiomeric and Diastereomeric Forms of this compound

As established, this compound has four stereoisomers originating from its two chiral centers (C3 and C4). These four isomers constitute two pairs of enantiomers.

The four stereoisomers are:

(3R, 4R)-4-amino-2-methylhexan-3-ol

(3S, 4S)-4-amino-2-methylhexan-3-ol

(3R, 4S)-4-amino-2-methylhexan-3-ol

(3S, 4R)-4-amino-2-methylhexan-3-ol

The (3R, 4R) and (3S, 4S) isomers are enantiomers of each other. Similarly, the (3R, 4S) and (3S, 4R) isomers form another enantiomeric pair. Any other pairing of these isomers, for instance, (3R, 4R) and (3R, 4S), are diastereomers. Diastereomers have different physical properties, such as melting points, boiling points, and solubilities. minia.edu.eg

Table 1: Stereoisomers of this compound and Their Relationships

| Stereoisomer | Enantiomeric Pair | Diastereomeric Relationships |

|---|---|---|

| (3R, 4R) | (3S, 4S) | Diastereomer of (3R, 4S) and (3S, 4R) |

| (3S, 4S) | (3R, 4R) | Diastereomer of (3R, 4S) and (3S, 4R) |

| (3R, 4S) | (3S, 4R) | Diastereomer of (3R, 4R) and (3S, 4S) |

Methodologies for Relative Stereochemical Assignment

Determining the relative stereochemistry (syn or anti) of the amino and hydroxyl groups is a critical step in characterizing the isomers of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The relative orientation of the substituents along the C3-C4 bond influences the coupling constant (³J_HH) between the protons attached to these carbons. Different dihedral angles in the syn and anti isomers lead to distinct and predictable differences in these coupling constants, allowing for their differentiation.

Another definitive method for establishing relative stereochemistry is single-crystal X-ray diffraction, which provides a complete three-dimensional map of the atoms in a molecule, unequivocally showing their spatial relationship to one another. uol.de

Techniques for Absolute Stereochemical Configuration Determination

While the methods above can determine the relative arrangement of atoms, assigning the absolute configuration (R or S at each chiral center) requires specialized techniques.

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in determining the absolute configuration of chiral molecules. researchgate.netuantwerpen.be These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light.

The process typically involves comparing the experimentally measured CD or ORD spectrum of a compound with a spectrum that has been computationally predicted for a specific, known absolute configuration (e.g., (3R, 4R)). researchgate.net Modern computational methods, particularly time-dependent density functional theory (TD-DFT), allow for the accurate calculation of these spectra. researchgate.net A strong correlation between the experimental and the calculated spectrum for a given enantiomer provides reliable proof of the molecule's absolute stereochemistry. researchgate.netresearchgate.net

Single-crystal X-ray diffraction is considered the gold standard for determining the absolute configuration of a crystalline compound. uol.demdpi.com This technique involves irradiating a single crystal of the substance with X-rays. The resulting diffraction pattern is analyzed to build a precise three-dimensional electron density map of the molecule. uol.de

For the determination of absolute configuration, the phenomenon of anomalous dispersion is utilized, which is particularly effective when heavier atoms are present in the molecule. This method provides an unambiguous assignment of the R/S configuration at each chiral center, thereby confirming the molecule's exact stereochemical identity. uol.de

When crystallographic or chiroptical methods are not feasible, the absolute configuration can be determined through chemical derivatization. This involves reacting the chiral amino alcohol with a chiral derivatizing agent (CDA) of a known absolute configuration. researchgate.net This reaction converts the pair of enantiomers into a pair of diastereomers, which possess different physical and spectroscopic properties. scribd.com

A common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). usc.edu The amino or hydroxyl group of this compound can be reacted with both (R)- and (S)-MTPA to form diastereomeric esters or amides. These diastereomers will exhibit distinct signals in their ¹H or ¹⁹F NMR spectra. By analyzing the chemical shift differences (Δδ) between the (R)- and (S)-derivatives and applying established models (like the Mosher model), the absolute configuration of the original chiral centers can be deduced. scribd.comoup.com

Advanced Synthetic Methodologies for 4 Amino 2 Methylhexan 3 Ol

Enantioselective and Diastereoselective Synthesis Strategies

The controlled synthesis of the four possible stereoisomers of 4-amino-2-methylhexan-3-ol requires precise control over the formation of the two chiral centers at C3 and C4. Various strategies have been developed for the asymmetric synthesis of related β-amino alcohols, which can be adapted for this specific target.

Asymmetric Reduction Pathways of Precursor Molecules

A primary route to chiral amino alcohols involves the asymmetric reduction of a suitable precursor, typically an α-amino ketone. For this compound, the key precursor would be 4-amino-2-methylhexan-3-one. The stereoselective reduction of the ketone functionality is crucial for establishing the stereochemistry at the C3 position.

Modern approaches often employ chiral reducing agents or catalysts. For instance, chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine Borane®) or chiral oxazaborolidines (as in the Corey-Bakshi-Shibata reduction), can provide high enantioselectivity in the reduction of prochiral ketones. The choice of the nitrogen-protecting group on the amino ketone precursor can significantly influence the stereochemical outcome of the reduction by participating in chelation control with the reducing agent.

| Precursor Ketone | Chiral Reducing Agent/Catalyst | Potential Product Stereoisomer | Key Features |

| 4-(Protected-amino)-2-methylhexan-3-one | (S)-CBS Catalyst | (3S)-4-(Protected-amino)-2-methylhexan-3-ol | High enantioselectivity, predictable stereochemistry based on catalyst configuration. |

| 4-(Protected-amino)-2-methylhexan-3-one | (R)-CBS Catalyst | (3R)-4-(Protected-amino)-2-methylhexan-3-ol | High enantioselectivity, predictable stereochemistry based on catalyst configuration. |

| 4-(Protected-amino)-2-methylhexan-3-one | L-Selectride® | syn-4-(Protected-amino)-2-methylhexan-3-ol | Diastereoselective reduction, outcome often guided by steric hindrance (Felkin-Anh model). |

Chiral Auxiliary-Mediated Approaches to Stereocontrol

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction, after which they can be cleaved to yield the desired chiral product. researchgate.net In the synthesis of this compound, a chiral auxiliary can be attached to the precursor molecule to direct the stereoselective formation of one or both chiral centers.

One common strategy involves the use of Evans' chiral oxazolidinone auxiliaries. For example, an α,β-unsaturated carboxylic acid derivative bearing an Evans auxiliary can undergo a stereoselective conjugate addition of an amine, followed by reduction of the carbonyl group and subsequent cleavage of the auxiliary.

Another effective class of chiral auxiliaries is based on sulfinamides, such as N-tert-butanesulfinamide. nih.gov Condensation of a chiral sulfinamide with 2-methylhexan-3-one could yield a chiral sulfinylimine. Subsequent diastereoselective addition of a nucleophile to the C=N bond, followed by reduction and removal of the sulfinyl group, can afford the chiral amino alcohol. The stereochemical outcome is directed by the chiral sulfur atom of the auxiliary. nih.gov

| Chiral Auxiliary | Synthetic Strategy | Stereocontrol Mechanism | Potential Advantage |

| Evans' Oxazolidinone | Asymmetric aldol (B89426) condensation or conjugate addition | Steric hindrance from the auxiliary directs the approach of reagents. | Well-established and predictable stereochemical outcomes. |

| (R)- or (S)-N-tert-Butanesulfinamide | Diastereoselective addition to chiral sulfinylimines | The sulfinyl group directs the nucleophilic attack on the imine. nih.gov | High diastereoselectivity and the auxiliary is readily cleaved under mild acidic conditions. |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Isomerization of racemic α-amino acids via nickel complex formation | Formation of a rigid metal complex allows for thermodynamic equilibration to the more stable diastereomer. tcichemicals.com | Can be used to resolve racemic precursors. tcichemicals.com |

Asymmetric Catalysis (e.g., Metal-Catalyzed Hydrogenation, Organocatalysis)

Asymmetric catalysis offers an atom-economical and efficient route to chiral molecules. Both transition-metal catalysis and organocatalysis have been successfully applied to the synthesis of chiral amino alcohols.

Metal-Catalyzed Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral enamides or β-amino ketones is a powerful method for synthesizing chiral amino alcohols. ajchem-b.com Rhodium and Ruthenium complexes with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos) are highly effective for the enantioselective hydrogenation of C=C and C=O bonds. wiley-vch.deresearchgate.net For the synthesis of this compound, a precursor such as 4-amino-2-methylhex-4-en-3-one could be hydrogenated in a stereoselective manner. A one-pot sequential asymmetric hydrogenation of the C=C and C=O bonds could also be envisioned, potentially controlling both stereocenters in a single operation. acs.org

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. researchgate.net Chiral primary β-amino alcohols themselves can act as bifunctional organocatalysts. researchgate.net For the synthesis of this compound, an organocatalytic approach could involve the asymmetric Michael addition of an amine to an α,β-unsaturated aldehyde or ketone, or an asymmetric aldol reaction. Chiral prolinol derivatives or bifunctional thiourea (B124793) catalysts are often employed for such transformations, creating the desired stereocenters with high enantioselectivity. wustl.edu

Chemoenzymatic Synthesis Routes for Specific Isomers

Enzymes are highly selective catalysts that can be used to synthesize specific stereoisomers of chiral molecules under mild conditions. For the synthesis of this compound, several chemoenzymatic strategies can be envisioned, drawing parallels from the synthesis of similar compounds like 4-methylheptan-3-ol. rsc.orgmdpi.com

A plausible route involves a one-pot, two-step enzymatic reduction of an unsaturated precursor like 4-amino-2-methylhex-2-en-3-one. rsc.orgmdpi.com

Ene-reductases (ERs) can stereoselectively reduce the carbon-carbon double bond to establish the stereocenter at the C4 position.

Alcohol dehydrogenases (ADHs) can then reduce the ketone at the C3 position with high enantioselectivity. rsc.orgmdpi.com

By selecting appropriate ERs and ADHs with complementary stereoselectivities (i.e., (R)-selective or (S)-selective), all four stereoisomers of the target molecule could potentially be synthesized from a common precursor. rsc.orgmdpi.com

| Enzyme Class | Reaction Catalyzed | Stereocenter Controlled | Example Precursor |

| Ene-Reductase (ER) | Reduction of C=C double bond | C4 | 4-amino-2-methylhex-2-en-3-one |

| Alcohol Dehydrogenase (ADH) | Reduction of C=O bond | C3 | 4-amino-2-methylhexan-3-one |

| Transaminase (TAm) | Reductive amination of a ketone | C4 | 2-methylhexane-3,4-dione |

| Lipase | Kinetic resolution of a racemic mixture | C3 or C4 | Racemic this compound |

Regioselective and Stereospecific Functionalization in Synthesis

Achieving regioselectivity and stereospecificity in the introduction of the amino and hydroxyl groups is paramount.

Regioselective Amination: The introduction of the amino group at the C4 position can be challenging. One approach is the reductive amination of a 1,3-diketone, such as 2-methylhexane-3,4-dione. However, controlling the regioselectivity of the amination can be difficult. A more controlled method involves the ring-opening of a suitably substituted epoxide. For example, an epoxide derived from 2-methylhex-3-ene (B14093921) could be opened with an amine nucleophile. The regioselectivity of the epoxide opening can be controlled by the choice of catalyst and reaction conditions.

Stereospecific Functionalization: Stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, are highly valuable. For instance, the Sharpless asymmetric dihydroxylation or epoxidation of a chiral allylic alcohol precursor can install the hydroxyl group with a defined stereochemistry. Subsequent conversion of a neighboring group into an amine with inversion of configuration (e.g., via an S_N2 reaction on a sulfonate ester) would provide the desired amino alcohol with high stereochemical purity.

Retrosynthetic Analysis and Multi-step Synthesis Design

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The key bond disconnections are the C-N bond and the C-O bond, as well as the C-C bonds of the hexane (B92381) backbone.

A plausible retrosynthetic pathway is illustrated below:

This analysis suggests that a convergent synthesis could begin with simple starting materials like acetone (B3395972) and propanal. An aldol condensation could form an α,β-unsaturated ketone. Subsequent stereoselective amination and reduction steps, as detailed in the previous sections, would then lead to the desired stereoisomer of this compound.

The design of a multi-step synthesis would involve careful selection of protecting groups for the amine and alcohol functionalities to ensure compatibility with the reaction conditions at each step. For example, a trityl group has been used for the protection of the amino group in the synthesis of a stereoisomer of 4-amino-2-methyl-hexan-3-ol, which can be removed under acidic conditions. acs.org

Process Intensification and Green Chemistry Considerations in Synthesis

The industrial synthesis of fine chemicals like this compound is increasingly governed by the principles of process intensification and green chemistry. These paradigms aim to develop manufacturing processes that are not only efficient and cost-effective but also sustainable and environmentally benign. This involves the use of novel catalytic systems, alternative reaction media, and advanced reactor technologies to minimize waste, reduce energy consumption, and enhance safety.

Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions, which are hallmarks of green chemistry. For the synthesis of chiral amino alcohols such as this compound, enzymes offer a compelling alternative to traditional chemical methods.

Key Biocatalytic Strategies:

Enzymatic Kinetic Resolution: In a potential biocatalytic route, a racemic mixture of this compound could be resolved using lipases. Lipases can selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. This method is noted for its high enantioselectivity.

Transaminase-Catalyzed Synthesis: A greener pathway could involve the use of transaminases for the asymmetric amination of a suitable keto-alcohol precursor. Transaminases, often used in whole-cell systems, can provide high enantiomeric excess and operate under mild, aqueous conditions. rsc.orgrsc.org The development of multi-step biocatalysis, combining enzymes like carboligases and amine transaminases, allows for the synthesis of chiral amino alcohols from renewable resources. rwth-aachen.de

Continuous-Flow Biocatalysis: The integration of biocatalysis with continuous-flow reactors represents a significant step in process intensification. mdpi.com This approach allows for precise control over reaction parameters, short residence times, and efficient enzyme utilization, leading to high-throughput synthesis. mdpi.com For instance, the lipase-catalyzed synthesis of β-amino alcohols has been successfully demonstrated in a continuous-flow system, achieving high yields in a matter of minutes. mdpi.com

A comparative overview of potential biocatalysts is presented below:

| Enzyme Class | Potential Application in this compound Synthesis | Advantages |

| Lipases | Kinetic resolution of racemic this compound | High enantioselectivity, operational stability |

| Transaminases | Asymmetric amination of a corresponding keto-alcohol | High stereoselectivity, use of greener amine donors |

| Dehydrogenases | Reduction of an amino-ketone precursor | Excellent enantioselectivity |

Flow Chemistry and Microreactor Technology

The transition from batch to continuous manufacturing, particularly through the use of microreactors, is a cornerstone of process intensification. Flow chemistry offers enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automated process control.

For a multi-step synthesis of this compound, a modular continuous-flow setup could be envisioned. Each module would correspond to a specific reaction step, with in-line purification and analysis to ensure high purity of the final product. The use of microreactors can significantly shorten reaction times and improve yields compared to conventional batch processes. nih.gov The scalability of electrocatalytic methods in flow reactors has also been demonstrated, offering a robust pathway for the synthesis of amino alcohols. researchgate.netnih.gov

Green Solvents and Catalytic Systems

The choice of solvents and catalysts is critical in the environmental footprint of a chemical process. Green chemistry encourages the use of non-toxic, renewable, and easily recyclable solvents.

Aqueous Media: Whenever feasible, conducting synthetic steps in water is highly desirable. Biocatalytic reactions, for example, are often performed in aqueous buffers.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) presents a green alternative to organic solvents for certain reactions and for product extraction and purification.

Greener Catalysis: The development of catalysts based on earth-abundant and non-toxic metals is a key research area. For the reduction of a potential amino-ketone intermediate to this compound, catalytic transfer hydrogenation using ruthenium or other non-precious metal catalysts offers a safer and more economical alternative to traditional reducing agents. acs.org

Waste Minimization and Atom Economy

A central tenet of green chemistry is the maximization of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. Synthetic routes with fewer steps, high yields, and minimal use of protecting groups are preferred.

Strategies for Waste Reduction:

Catalytic Processes: The use of catalysts, both chemical and biological, reduces the generation of stoichiometric waste.

In Situ Product Removal (ISPR): In equilibrium-limited reactions, such as some transaminase-catalyzed aminations, ISPR techniques can be employed to shift the equilibrium towards the product, thereby increasing conversion and yield. rsc.org This can be achieved through techniques like reactive extraction. rsc.org

Recycling: The development of processes that allow for the recycling of catalysts, solvents, and unreacted starting materials is crucial for a circular economy approach to chemical manufacturing.

The integration of these process intensification and green chemistry principles into the synthesis of this compound can lead to a more sustainable and economically viable manufacturing process.

Chemical Reactivity, Derivatization, and Functional Group Interconversions

Protecting Group Strategies for Selective Functionalization

To achieve regioselective functionalization and prevent unwanted side reactions, the use of protecting groups is a cornerstone strategy in the multi-step synthesis involving bifunctional molecules like 4-amino-2-methylhexan-3-ol. organic-chemistry.org The amine and alcohol moieties can be masked temporarily with groups that are stable under certain reaction conditions but can be removed cleanly when desired. organic-chemistry.org

The most common protecting groups for amines are carbamates, such as the tert-butoxycarbonyl (Boc) group or the benzyloxycarbonyl (Cbz) group. masterorganicchemistry.com The Boc group is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is readily removed under acidic conditions (e.g., trifluoroacetic acid), while the Cbz group is introduced using benzyl (B1604629) chloroformate and removed by catalytic hydrogenation. masterorganicchemistry.com The hydroxyl group is often protected as a silyl (B83357) ether, for example, by reacting it with tert-butyldimethylsilyl chloride (TBDMSCl).

An orthogonal protecting group strategy is particularly powerful, allowing for the selective deprotection of one functional group while the other remains protected. organic-chemistry.org For example, a Boc-protected amine and a TBDMS-protected alcohol can be deprotected independently; the Boc group is acid-labile, whereas the TBDMS group is typically removed with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

| Functional Group | Protecting Group | Abbreviation | Installation Reagents | Removal Conditions |

| Amine (-NH₂) | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) | |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | |

| Hydroxyl (-OH) | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride ion (e.g., TBAF, HF) |

| Tetrahydropyranyl | THP | Dihydropyran (DHP), Acid catalyst | Aqueous Acid (e.g., HCl) | |

| Benzyl | Bn | Benzyl bromide (BnBr), Base (e.g., NaH) | Catalytic Hydrogenation (H₂, Pd/C) |

Synthesis of N-Substituted and O-Substituted Derivatives

Derivatization of this compound at the nitrogen or oxygen atom allows for the modulation of its physicochemical properties and the introduction of new functionalities.

N-Substituted Derivatives: The primary amino group can be readily converted into secondary or tertiary amines or amides.

N-Alkylation: Reductive amination of the amino alcohol with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB) yields N-alkylated products. mdpi.com

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base affords N-acyl derivatives (amides). This reaction is fundamental in peptide synthesis and for creating bio-conjugates. plos.org

O-Substituted Derivatives: The secondary hydroxyl group can be transformed into ethers or esters.

O-Esterification: The alcohol can be reacted with a carboxylic acid under Fischer esterification conditions (acid catalyst) or with a more reactive acyl chloride or anhydride (B1165640). usc.edu

O-Alkylation (Etherification): Formation of ethers can be achieved via methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form an alkoxide, which then displaces a halide from an alkyl halide.

| Derivative Type | General Structure | Synthetic Method | Reagents |

| N-Alkyl | R-NH-R' | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ |

| N-Acyl (Amide) | R-NH-C(=O)R' | Acylation | Acyl Chloride, Base |

| O-Alkyl (Ether) | R-O-R' | Williamson Ether Synthesis | Alkyl Halide, NaH |

| O-Acyl (Ester) | R-O-C(=O)R' | Esterification | Carboxylic Acid, Acid Catalyst |

Intramolecular Cyclization Reactions Involving the Amino Alcohol Core

The 1,2-amino alcohol motif present in this compound is a privileged scaffold for intramolecular cyclization reactions, leading to the formation of five-membered heterocyclic rings. upertis.ac.id These reactions are often high-yielding and stereospecific.

A prominent example is the synthesis of oxazolines. Reacting the amino alcohol with a carboxylic acid, an ester, or an orthoester under dehydrating conditions can yield a 2-substituted oxazoline. Alternatively, reaction with an aldehyde or ketone first forms an intermediate oxazolidine, which can then be oxidized to the corresponding oxazoline. These heterocyclic cores are valuable intermediates in organic synthesis and are present in some natural products. Palladium-catalyzed intramolecular C-N coupling is another modern method for achieving such cyclizations. preprints.orgmdpi.com

Formation of Heterocyclic Compounds from this compound Scaffolds

Beyond simple intramolecular cyclization, the bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex, polysubstituted heterocyclic systems. nih.govmdpi.com By participating in multi-step reaction sequences, both the amino and hydroxyl groups can be incorporated into a larger ring structure.

For example, the amino group can act as a nucleophile to attack an electrophilic center in one molecule, while the hydroxyl group (perhaps after conversion to a better nucleophile or an electrophile) reacts with another part of the same molecule or a different reaction partner. This strategy is employed in the synthesis of various pharmaceutically relevant scaffolds, such as substituted pyridopyrimidines. nih.govmdpi.com In a hypothetical sequence, the amine could react with a chloropyrimidine, followed by an intramolecular reaction involving the hydroxyl group to close a second ring, leading to a fused heterocyclic system.

Reactivity Profile in Multi-component Reaction Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their efficiency and complexity-generating power. researchgate.net The functional groups of this compound make it a suitable candidate for several MCRs.

The primary amine can serve as the amine component in the Ugi four-component reaction. In a typical Ugi reaction, an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide. If this compound were used as the amine component, it would result in a complex peptidomimetic structure where the amino alcohol scaffold is appended to the α-amino amide core, with the hydroxyl group remaining available for further functionalization. This highlights the potential of the compound to rapidly generate molecular diversity from simple starting materials. researchgate.net

Spectroscopic and Advanced Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful non-destructive technique for determining the structure of organic compounds in solution. For 4-amino-2-methylhexan-3-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized for complete structural assignment.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons, while the splitting patterns (multiplicity) reveal the number of adjacent protons, governed by J-coupling. Similarly, the ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms and their chemical nature (e.g., alkyl, alcohol-bearing, amine-bearing).

While specific experimental NMR data for this compound is not widely published in peer-reviewed literature, predicted ¹³C NMR chemical shifts can offer a theoretical framework for its characterization.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH₃) | ~10-15 |

| C2 (CH) | ~30-35 |

| C3 (CH-OH) | ~70-75 |

| C4 (CH-NH₂) | ~55-60 |

| C5 (CH₂) | ~25-30 |

| C6 (CH₃) | ~10-15 |

| C2-CH₃ | ~15-20 |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

To unambiguously assign these resonances and determine the connectivity of the atoms, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. A COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of both ¹H and ¹³C resonances.

Due to the presence of two chiral centers at C3 and C4, this compound can exist as four possible stereoisomers (two pairs of enantiomers). Determining the enantiomeric purity is crucial, and NMR spectroscopy in conjunction with chiral solvating agents (CSAs) offers a powerful method for this assessment. CSAs are optically pure compounds that form transient diastereomeric complexes with the enantiomers of the analyte. This interaction leads to the differentiation of NMR signals for the respective enantiomers, allowing for their quantification.

For amino alcohols, various types of CSAs have been developed, including those based on crown ethers, calixarenes, and BINOL derivatives. For instance, (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid has been used as a chiral NMR solvating agent for aliphatic amines and amino alcohols. The choice of CSA and solvent is critical to achieve sufficient separation of the enantiomeric signals.

The differentiation of diastereomers of this compound can often be achieved directly by high-field NMR, as diastereomers possess different physical properties and thus distinct NMR spectra. However, the assignment of the relative and absolute configuration often requires more advanced techniques. One established method for 1,2-amino alcohols involves derivatization with a chiral derivatizing agent (CDA), such as (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) or (R)- and (S)-mandelic acid, to form stable diastereomeric esters and amides. The analysis of the ¹H NMR chemical shift differences (Δδ) between the (R)- and (S)-derivatives can provide information about the absolute configuration of the chiral centers.

For related compounds like 4-methylheptan-3-ol, the relative configuration of its four stereoisomers was established by comparing their ¹H-NMR spectra. This highlights the sensitivity of NMR to the stereochemical arrangement within a molecule. The presence of two chiral centers in 3,4-dimethylhexane, an analogous hydrocarbon, results in a mixture of enantiomers and a meso diastereomer, which are distinguishable by ¹³C NMR.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly useful for determining the molecular weight of polar molecules like this compound. ESI-MS typically generates protonated molecules, [M+H]⁺, allowing for the accurate determination of the molecular mass. The molecular weight of this compound is 131.22 g/mol .

Predicted collision cross-section (CCS) values, which are important for ion mobility-mass spectrometry, have been calculated for various adducts of this compound.

Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 132.13829 | 133.4 |

| [M+Na]⁺ | 154.12023 | 138.3 |

| [M-H]⁻ | 130.12373 | 131.7 |

| [M+H-H₂O]⁺ | 114.12827 | 128.7 |

Data sourced from computational predictions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds. For polar molecules like this compound, derivatization is often necessary to increase their volatility and improve their chromatographic properties. Common derivatization reagents for amino alcohols include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) or acylating agents. The analysis of amino acids as their methyl chloroformate derivatives by GC-MS is a well-established method.

Once derivatized, the compound can be analyzed by GC-MS to assess its purity. The mass spectrometer detector provides a fragmentation pattern for the derivatized compound, which can be used for structural confirmation. The fragmentation of the molecular ion in MS provides a "fingerprint" that is characteristic of the molecule's structure. For an amino alcohol, characteristic fragmentation pathways include alpha-cleavage adjacent to the oxygen and nitrogen atoms, as well as the loss of small neutral molecules like water. The fragmentation pattern of aliphatic amines is dominated by alpha-cleavage, while alcohols often exhibit a weak or absent molecular ion peak and a prominent peak corresponding to the loss of water.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within the this compound molecule. The molecular structure contains a primary amino group (-NH2), a secondary hydroxyl group (-OH), and various C-H and C-C bonds within its alkyl framework. Each of these functional groups exhibits characteristic vibrational modes.

In an IR spectrum of this compound, the O-H stretching vibration of the secondary alcohol is expected to produce a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The broadness of this peak is a result of intermolecular hydrogen bonding. The N-H stretching of the primary amine group typically appears in the same region (3300-3500 cm⁻¹) but can often be distinguished as two sharper, weaker bands, corresponding to the asymmetric and symmetric stretching modes. libretexts.org

The C-H stretching vibrations from the methyl and methylene (B1212753) groups are anticipated to be observed as strong, sharp peaks in the 2850-3000 cm⁻¹ range. Furthermore, the N-H bending vibration of the primary amine is characteristically found around 1580-1650 cm⁻¹. orgchemboulder.com The C-O stretching vibration of the secondary alcohol group will likely produce a moderate to strong absorption in the 1050-1150 cm⁻¹ region, while the C-N stretching of the aliphatic amine is expected to be a weak to medium band in the 1020-1250 cm⁻¹ range. orgchemboulder.comspecac.com

Table 1: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|---|

| -OH | O-H Stretch | 3200-3600 | Weak | Strong, Broad (IR) |

| -NH₂ | N-H Stretch | 3300-3500 (two bands) | Moderate | Medium, Sharp (IR) |

| C-H | C-H Stretch | 2850-3000 | 2850-3000 | Strong, Sharp |

| -NH₂ | N-H Bend | 1580-1650 | Weak | Medium |

| C-O | C-O Stretch | 1050-1150 | Moderate | Medium to Strong |

| C-N | C-N Stretch | 1020-1250 | Moderate | Weak to Medium |

| -NH₂ | N-H Wag | 665-910 | Not prominent | Broad, Strong (IR) |

Chromatographic Methods for Separation and Purity Determination

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the determination of its purity, particularly its stereoisomeric composition.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Due to the presence of two chiral centers at positions C3 and C4, this compound can exist as four stereoisomers. High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a powerful method for the enantioseparation of such isomers. columnex.com The principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation. columnex.com

For amino alcohols, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or crown ether-based CSPs are often effective. columnex.com The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase. The stability of these complexes is influenced by various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Since non-aromatic amino alcohols like this compound lack a strong chromophore for UV detection, derivatization with a UV-active agent is often a necessary prerequisite for sensitive detection. oup.com However, methods are being developed to overcome this limitation. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve the best resolution between the stereoisomers.

Table 2: Hypothetical HPLC Conditions for Chiral Separation of this compound Stereoisomers

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with amine modifier |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV (after derivatization) or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Samples and Derivatized Analytes

Gas Chromatography (GC) is another crucial technique for the analysis of this compound. Due to the polarity and hydrogen-bonding capacity of the amine and alcohol groups, direct analysis of this compound by GC can be challenging, leading to poor peak shape and column adsorption. h-brs.de To overcome these issues, derivatization is commonly employed to convert the polar functional groups into less polar, more volatile moieties. researchgate.net

Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) is a common derivatization strategy for amines and alcohols. h-brs.denih.gov This process replaces the active hydrogens on the nitrogen and oxygen atoms with trifluoroacetyl groups, increasing the volatility and thermal stability of the analyte, and improving its chromatographic behavior.

For the separation of stereoisomers, a chiral capillary column is required. The stationary phase of these columns contains a chiral selector that interacts diastereomerically with the enantiomers of the derivatized analyte. The choice of the stationary phase and the temperature program of the GC oven are critical parameters for achieving baseline separation of all four stereoisomers. A flame ionization detector (FID) is commonly used for the detection of the derivatized analytes.

Table 3: Potential GC Conditions for Chiral Separation of Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Reagent | Trifluoroacetic Anhydride (TFAA) |

| Column | Chiral Capillary Column (e.g., Cyclodextrin-based) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 100 °C, ramp to 200 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule like 4-amino-2-methylhexan-3-ol. bohrium.com Methods like the B3LYP functional combined with a suitable basis set, such as 6-31+G*, are commonly used to model the electronic structure of aliphatic amines and alcohols. researchgate.net

These calculations would determine key electronic descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO gap provides insight into the molecule's chemical reactivity and stability. For an amino alcohol, the HOMO is typically associated with the nitrogen atom's lone pair, indicating its role as a primary site for electrophilic attack.

A hypothetical table of calculated electronic properties for this compound, based on typical values for similar compounds, is presented below.

| Property | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to ionization potential. |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest energy empty orbital, related to electron affinity. |

| HOMO-LUMO Gap | 7.7 eV | Reflects chemical stability and reactivity. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of multiple single bonds, this compound can exist in numerous conformations. Conformational analysis is essential for identifying the most stable three-dimensional structures. This process involves systematically rotating the bonds and calculating the energy of each resulting conformer. The collection of these energies forms a potential energy surface (PES).

Computational methods can map this surface to locate energy minima, which correspond to stable conformers, and saddle points, which represent the transition states between them. For this compound, a key focus would be the relative orientation of the amino and hydroxyl groups, as intramolecular hydrogen bonding could significantly stabilize certain conformations. The stereochemical relationship between the methyl group at position 2 and the substituents at positions 3 and 4 adds another layer of complexity to the conformational landscape.

The analysis would likely reveal a preference for conformers that minimize steric hindrance between the bulky alkyl groups while maximizing favorable interactions like intramolecular hydrogen bonds.

Reaction Mechanism Elucidation via Transition State Modeling

Theoretical chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. For reactions involving this compound, such as its synthesis or subsequent transformations, computational modeling can identify the most likely reaction pathways. A common reaction for amino alcohols is the formation of aziridines. nih.govmdpi.com

By modeling the reactants, products, and any intermediates, and by locating the transition state structures connecting them, chemists can calculate the activation energies for different proposed mechanisms. The pathway with the lowest activation energy is generally the most favored. For example, in a reaction involving the nucleophilic substitution of the hydroxyl group, modeling could determine whether the reaction proceeds through a direct SN2 mechanism or involves the formation of an aziridinium (B1262131) ion intermediate. nih.govmdpi.com These calculations are critical for understanding the regio- and stereoselectivity of such reactions. mdpi.comnih.gov

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

While quantum chemical calculations are often performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of this compound in a solvent, such as water. bohrium.com MD simulations treat atoms as classical particles and use a force field to describe the interactions between them.

These simulations can track the movement of the solute and solvent molecules over time, providing insights into:

Solvation Structure: How solvent molecules arrange themselves around the amino and hydroxyl groups.

Conformational Dynamics: The transitions between different stable conformations in solution.

Transport Properties: Diffusion coefficients can be calculated, which are relevant to the molecule's behavior in solution. bohrium.com

MD simulations are particularly useful for understanding how the solvent influences the conformational preferences and reactivity of the molecule.

Structure-Property Relationship Studies through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models use computational descriptors to predict the biological activities or physical properties of molecules. researchgate.net For this compound, various calculated descriptors could be used in such models.

These descriptors can be electronic (e.g., partial charges, dipole moment), topological (e.g., molecular connectivity indices), or geometric (e.g., molecular surface area). By developing a statistical model that correlates these descriptors with a specific property (like pKa or receptor binding affinity) for a series of related amino alcohols, the properties of this compound could be predicted without direct experimental measurement. researchgate.netacs.org This approach is a cornerstone of modern medicinal chemistry and materials science for designing molecules with desired characteristics.

Applications in Asymmetric Catalysis and Advanced Materials Science

Utilization as a Chiral Ligand in Asymmetric Metal Catalysis

The general strategy of using chiral amino alcohols as ligands involves their coordination to a metal center through the nitrogen and oxygen atoms, creating a chiral environment that can influence the stereochemical outcome of a reaction.

Design and Synthesis of Metal Complexes with 4-amino-2-methylhexan-3-ol Derivatives

The synthesis of metal complexes with amino alcohol ligands is a well-established practice in coordination chemistry. academicjournals.org Typically, the amino alcohol is reacted with a suitable metal salt, such as those of rhodium, ruthenium, or palladium, in an appropriate solvent to form the complex. academicjournals.orgresearchgate.net The inherent chirality of this compound makes it a candidate for the formation of such chiral metal complexes. However, specific examples of metal complexes synthesized with this compound derivatives are not prominently featured in available research.

Enantioselective Transformations (e.g., Asymmetric Hydrogenation, Aldol (B89426) Reactions)

Chiral ligands are crucial for enantioselective transformations, where the goal is to produce one enantiomer of a chiral product in excess over the other.

Asymmetric Hydrogenation: In this process, a prochiral substrate is hydrogenated using a chiral catalyst to create a chiral product. Amino alcohol-derived ligands have been used in catalysts for the asymmetric transfer hydrogenation of ketones. researchgate.net These reactions often involve a metal center, like ruthenium, and the chiral ligand, which directs the approach of the hydrogen source to the substrate. researchgate.net While this is a common application for the class of compounds, specific data on the performance of this compound-based catalysts in asymmetric hydrogenation are not readily available. google.com

Asymmetric Aldol Reactions: The aldol reaction is a fundamental carbon-carbon bond-forming reaction. liv.ac.uk Catalytic, asymmetric versions often employ chiral catalysts to control the stereochemistry of the newly formed stereocenters. organic-chemistry.orgnih.govillinois.edu While amino acids and their derivatives are known to catalyze these reactions effectively, specific studies detailing the use of this compound are lacking. nih.govresearchgate.net

Mechanistic Insights into Ligand-Catalyst Interactions

Understanding the interaction between a chiral ligand and a metal catalyst is key to designing more effective catalysts. The mechanism often involves the formation of a well-defined transition state where the steric and electronic properties of the ligand dictate the facial selectivity of the reaction. For amino alcohol ligands, coordination to the metal typically forms a stable five-membered chelate ring, which restricts conformational flexibility and enhances stereochemical control. Detailed mechanistic studies, however, are specific to the particular ligand and reaction under investigation, and such studies for this compound have not been published.

Role in Organocatalytic Systems

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Amino alcohols and their derivatives are a cornerstone of this field. uea.ac.uk

Development of Chiral Organocatalysts based on the Amino Alcohol Scaffold

The bifunctional nature of amino alcohols, containing both a basic amino group and an acidic hydroxyl group, allows them to act as effective organocatalysts, often mimicking the active sites of enzymes. liv.ac.uk The chiral backbone of the amino alcohol is essential for inducing enantioselectivity. While compounds like proline and its derivatives have been extensively developed and studied as organocatalysts, the development of catalysts specifically from the this compound scaffold has not been a focus of published research.

Applications in Enamine and Iminium Ion Catalysis

A major area of organocatalysis involves the activation of carbonyl compounds through the formation of enamine or iminium ion intermediates. nih.gov

Enamine Catalysis: Secondary amines, often derived from chiral amino alcohols, react with ketones or aldehydes to form nucleophilic enamines. mdma.chmaynoothuniversity.ie These enamines can then react with electrophiles in a stereocontrolled manner, dictated by the chiral catalyst.

Iminium Ion Catalysis: The same secondary amine catalysts can react with α,β-unsaturated aldehydes or ketones to form electrophilic iminium ions. mpg.de This activation allows for the conjugate addition of nucleophiles, with the chiral catalyst directing the stereochemical outcome.

While these are powerful and widely used strategies in organic synthesis, there are no specific reports in the literature demonstrating the application of organocatalysts derived from this compound in enamine or iminium ion-mediated reactions.

Use as a Chiral Building Block for Complex Molecule Synthesis

The chemical architecture of this compound, possessing two chiral centers and bifunctionality (amino and hydroxyl groups), establishes it as a valuable chiral building block in synthetic organic chemistry. mdpi.comresearchgate.net Its stereochemistry can be leveraged to impart chirality in the synthesis of more complex molecules, guiding the formation of specific stereoisomers. This is a critical aspect in the development of pharmacologically active compounds and other specialized chemical entities where biological activity is often dependent on a precise three-dimensional structure. mdpi.com

Stereocontrolled Construction of Polyfunctionalized Organic Molecules

The presence of both an amino and a hydroxyl group on a chiral scaffold allows for the sequential and stereocontrolled introduction of various functional groups. The amino group can act as a nucleophile or be protected and later revealed for further transformations, while the hydroxyl group can be involved in ether or ester linkages, or act as a directing group in subsequent reactions. This dual functionality is instrumental in the asymmetric synthesis of polyfunctionalized molecules where control of stereochemistry is paramount. researchgate.netumich.edu

For instance, the amino alcohol moiety can be used as a chiral auxiliary. By temporarily incorporating it into a prochiral substrate, it can direct the stereochemical outcome of a subsequent reaction. After the desired chirality is induced, the auxiliary can be cleaved and recovered. This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. researchgate.net While specific examples detailing the use of this compound are not prevalent in readily available literature, the principles of asymmetric synthesis strongly support its potential in this role. The stereochemical arrangement of the methyl and hydroxyl groups relative to the amino group can influence the facial selectivity of reactions on a tethered substrate.

Illustrative Reaction Scheme:

| Reactant A (Prochiral) | Chiral Auxiliary (this compound) | Reaction Type | Product (with induced stereocenter) | Diastereomeric Excess (d.e.) |

| Cyclohexanone | (3R,4S)-4-amino-2-methylhexan-3-ol | Aldol Condensation | Chiral β-hydroxy ketone | >90% |

| Propiophenone | (3S,4R)-4-amino-2-methylhexan-3-ol | Asymmetric Reduction | Chiral 1-phenyl-1-propanol | >95% |

This table is illustrative and demonstrates the potential application of this compound as a chiral auxiliary based on established chemical principles.

Precursor for Privileged Structural Scaffolds in Synthetic Chemistry

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. These scaffolds are of significant interest in medicinal chemistry for the development of new therapeutic agents. The 4-aminoquinoline (B48711) core is a well-documented example of such a scaffold. nih.gov Chiral amino alcohols like this compound serve as ideal starting materials for the synthesis of novel and complex scaffolds.

The inherent chirality and functional group handles of this compound allow for its elaboration into unique three-dimensional structures that can be screened for biological activity. For example, the amino group can be a key component in the formation of heterocyclic rings, such as piperidines or azetidines, while the hydroxyl group can be a point of attachment for other molecular fragments. The stereochemistry of the starting amino alcohol would be directly translated into the final scaffold, allowing for the systematic exploration of stereoisomers for optimal biological interactions. The development of new privileged scaffolds is a continuous endeavor in drug discovery, and chiral building blocks are essential to this process.

Incorporation into Advanced Materials

The unique structural and chiral properties of this compound make it a candidate for incorporation into advanced materials, imparting specific functions and properties to the bulk material.

Synthesis of Chiral Polymers and Dendrimers

Chiral polymers and dendrimers are macromolecules that possess chirality, leading to unique optical and recognition properties. Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. mdpi.comnih.gov The synthesis of dendrimers can be achieved through divergent or convergent approaches, where successive generations of branching units are added to a central core. nih.govsapub.org

The bifunctional nature of this compound allows it to act as a branching unit in the synthesis of chiral dendrimers. For instance, the amino group of one molecule could react with an activated carbonyl group on a core, while the hydroxyl group could be activated for reaction with the amino groups of subsequent units. This would create a chiral, dendritic structure. Polyamidoamine (PAMAM) dendrimers, for example, are synthesized using Michael additions and amidation reactions. mdpi.com A similar strategy could be envisioned for incorporating this compound.

Potential Synthetic Route for a Chiral Dendrimer:

| Generation | Core Molecule | Monomer Unit | Reaction Type | Resulting Functional Groups |

| G0 | 1,3,5-Benzenetricarbonyl trichloride | (3R,4S)-4-amino-2-methylhexan-3-ol | Amidation | Hydroxyl |

| G1 | G0 Dendrimer | Activated diacid | Esterification | Carboxylic Acid |

| G2 | G1 Dendrimer | (3R,4S)-4-amino-2-methylhexan-3-ol | Amidation | Hydroxyl |

This table illustrates a hypothetical synthetic pathway to a chiral dendrimer using this compound as a key building block.

The resulting chiral dendrimers could have applications in asymmetric catalysis, where the chiral environment within the dendrimer can influence the stereochemical outcome of a reaction, or in biomedical applications where specific interactions with biological molecules are desired. taltech.ee

Design of Chiral Recognition Materials and Sensors

Chiral recognition is the ability of a chiral material to differentiate between the enantiomers of another chiral compound. This is a critical process in enantioselective separations, such as chiral chromatography, and in the development of enantioselective sensors. Materials that can perform chiral recognition are often based on chiral stationary phases in chromatography or as the active component in a sensor.

This compound can be immobilized onto a solid support, such as silica (B1680970) gel, to create a chiral stationary phase for high-performance liquid chromatography (HPLC). The amino and hydroxyl groups provide sites for covalent attachment to the support, while the chiral centers create a chiral environment that can interact differently with the enantiomers of an analyte, leading to their separation.

Furthermore, the principles of molecular recognition can be applied to design sensors. A surface functionalized with a chiral selector, derived from this compound, could exhibit a measurable response (e.g., optical or electrochemical) upon binding to a specific enantiomer. Dendrimers with a fluorescently labeled surface and a chiral interior could act as sensitive fluorescent sensors for chiral molecules. nih.gov The binding of an analyte within the chiral pockets of the dendrimer could lead to a change in the fluorescence signal, allowing for the detection and quantification of the analyte.

Future Directions and Emerging Research Frontiers

Development of More Sustainable and Atom-Economical Synthetic Pathways

The chemical industry is increasingly prioritizing green and sustainable practices, driving the development of synthetic routes that are both environmentally benign and efficient. For chiral amino alcohols like 4-amino-2-methylhexan-3-ol, future research will likely focus on biocatalysis and atom-economical chemical methods.

Enzymatic synthesis offers a promising avenue for the sustainable production of chiral amino alcohols. nih.govfrontiersin.orgnih.govmdpi.com Engineered amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of corresponding hydroxy ketones, often with high stereoselectivity and under mild reaction conditions. frontiersin.orgnih.gov This biocatalytic approach eliminates the need for harsh reagents and protecting groups, which are often required in traditional chemical syntheses. nih.gov

In parallel, the development of atom-economical chemical syntheses is a key research area. rsc.orgrsc.org Methodologies such as catalytic hydrogenation of N-aryl cyclic amides provide a direct route to N-aryl amino alcohols with high atom economy. rsc.org Another approach involves the reductive coupling of imines with ketones, which can be achieved through electrochemical methods, offering a green and efficient synthesis of β-amino alcohols. organic-chemistry.org

Table 1: Comparison of Synthetic Strategies for Chiral Amino Alcohols

| Synthetic Strategy | Advantages | Challenges | Representative Transformation |

| Biocatalysis (e.g., AmDH) | High stereoselectivity, mild conditions, environmentally friendly. frontiersin.orgnih.gov | Substrate scope limitations, enzyme stability. | Asymmetric reductive amination of α-hydroxy ketones. frontiersin.org |

| Catalytic Hydrogenation | High atom economy, direct route to N-aryl derivatives. rsc.org | Requires specialized catalysts and equipment. | Hydrogenation of N-aryl pyrrolidinones. rsc.org |

| Electrochemical Reductive Coupling | Green (uses electricity), high atom and step economy. organic-chemistry.org | Substrate compatibility, optimization of reaction conditions. | Reductive cross-coupling of imines with ketones. organic-chemistry.org |

| Asymmetric Transfer Hydrogenation | Avoids pressurized hydrogen gas, high enantioselectivities. acs.org | Catalyst loading and turnover numbers. | Ruthenium-catalyzed transfer hydrogenation of unprotected α-ketoamines. acs.org |

Exploration of Novel Catalytic Functions and Applications

Chiral amino alcohols are well-established as ligands and catalysts in asymmetric synthesis. nih.govelsevierpure.comtandfonline.compolyu.edu.hkrsc.orgtcichemicals.comrsc.orgmdpi.com Future research is expected to uncover novel catalytic functions for compounds like this compound, expanding their utility in organic synthesis.

One area of exploration is their application as organocatalysts. nih.govelsevierpure.comtandfonline.comrsc.org Simple primary β-amino alcohols have been shown to be effective organocatalysts in asymmetric Michael additions, Diels-Alder reactions, and aldol (B89426) reactions. nih.govelsevierpure.comrsc.org The bifunctional nature of these molecules, with both an amino and a hydroxyl group, allows for synergistic activation of substrates through hydrogen bonding and enamine formation. nih.govrsc.org

Furthermore, the derivatization of chiral amino alcohols can lead to new catalysts with enhanced activity and selectivity. polyu.edu.hk For example, the synthesis of C2-symmetric chiral amino alcohols has been shown to yield highly effective catalysts for the enantioselective ring-opening of epoxides. tandfonline.com The coordination of chiral amino alcohols to metal centers also continues to be a fruitful area of research, with applications in asymmetric transfer hydrogenation and other metal-catalyzed transformations. mdpi.comalfa-chemistry.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with continuous flow and automated platforms is revolutionizing the way molecules are made, offering advantages in terms of safety, efficiency, and scalability. The application of these technologies to the synthesis of chiral amino alcohols and their derivatives is a significant emerging frontier.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. For the synthesis of chiral molecules, flow reactors can be coupled with in-line purification and analysis, allowing for rapid optimization of reaction conditions. While specific applications to this compound are not yet reported, the principles of flow synthesis are broadly applicable to this class of compounds.

Automated synthesis platforms, often referred to as "molecular printers" or "vending machines for molecules," are designed to carry out multi-step syntheses with minimal human intervention. illinois.educhemspeed.comsigmaaldrich.comnih.govyoutube.com These platforms can accelerate the discovery and development of new molecules by enabling the rapid synthesis of libraries of compounds for screening. nih.gov The development of robust synthetic methodologies for chiral amino alcohols that are compatible with these automated systems will be crucial for their widespread adoption.

Advanced Computational Design and Predictive Modeling for Derivatization

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For chiral amino alcohols, these methods can be used to design new derivatives with tailored properties and to predict their behavior in various applications.

Molecular modeling can be employed to design chiral ligands and catalysts derived from amino alcohols with enhanced stereoselectivity. By understanding the interactions between the catalyst, substrates, and transition states, researchers can rationally design new catalysts with improved performance.

Predictive modeling, using machine learning algorithms, can be applied to forecast the properties and activities of new amino alcohol derivatives. mdpi.comnih.govnih.gov For example, models can be developed to predict the N-dealkylation of amines, which is an important metabolic pathway. mdpi.comnih.gov Such predictive tools can accelerate the design of new functional molecules by reducing the need for extensive experimental screening. nih.gov The derivatization of amino, hydroxyl, and carboxyl groups can be systematically explored through computational methods to optimize properties for specific applications. rsc.org

Table 2: Computational and Automated Approaches in Chiral Amino Alcohol Research

| Technology | Application | Potential Impact |

| Flow Chemistry | Continuous synthesis of chiral amino alcohols and their derivatives. | Improved safety, efficiency, and scalability of synthesis. |

| Automated Synthesis Platforms | Rapid, automated synthesis of libraries of chiral molecules. chemspeed.comsigmaaldrich.comnih.govyoutube.com | Acceleration of drug discovery and materials development. |

| Molecular Modeling | Design of new chiral ligands and catalysts with enhanced stereoselectivity. | Rational design of more efficient and selective catalysts. |

| Machine Learning | Predictive modeling of the properties and activities of amino alcohol derivatives. mdpi.comnih.govnih.gov | Faster screening and optimization of functional molecules. |

Potential for the Compound in Emerging Areas of Chiral Chemistry and Material Science

The unique stereochemical properties of chiral amino alcohols make them attractive building blocks for the development of advanced materials with novel functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.